molecular formula C8H6F3NOS B13663504 3-Amino-4,4,4-trifluoro-1-(2-thienyl)-2-buten-1-one

3-Amino-4,4,4-trifluoro-1-(2-thienyl)-2-buten-1-one

Cat. No.: B13663504
M. Wt: 221.20 g/mol
InChI Key: QJDAORZUJBDJJF-UHFFFAOYSA-N
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Description

3-Amino-4,4,4-trifluoro-1-(2-thienyl)-2-buten-1-one is a fluorinated organic compound that features a trifluoromethyl group and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4,4,4-trifluoro-1-(2-thienyl)-2-buten-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-thiophenecarboxaldehyde and trifluoroacetone.

    Condensation Reaction: The key step involves a condensation reaction between 2-thiophenecarboxaldehyde and trifluoroacetone in the presence of a base such as sodium hydroxide. This reaction forms an intermediate compound.

    Amination: The intermediate compound is then subjected to amination using ammonia or an amine source to introduce the amino group at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4,4,4-trifluoro-1-(2-thienyl)-2-buten-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Reduced forms with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the amino group.

Scientific Research Applications

3-Amino-4,4,4-trifluoro-1-(2-thienyl)-2-buten-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.

    Materials Science: It is explored for its use in the synthesis of advanced materials with unique properties.

    Biological Studies: The compound’s interactions with biological systems are investigated to understand its potential therapeutic effects.

    Industrial Applications: It is used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Amino-4,4,4-trifluoro-1-(2-thienyl)-2-buten-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and thienyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluoro-1-phenyl-1,3-butanedione: This compound shares the trifluoromethyl group but has a phenyl group instead of a thienyl group.

    3-Amino-4,4,4-trifluoro-1-phenyl-2-buten-1-one: Similar structure with a phenyl group replacing the thienyl group.

Uniqueness

3-Amino-4,4,4-trifluoro-1-(2-thienyl)-2-buten-1-one is unique due to the presence of both the trifluoromethyl group and the thienyl group, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H6F3NOS

Molecular Weight

221.20 g/mol

IUPAC Name

3-amino-4,4,4-trifluoro-1-thiophen-2-ylbut-2-en-1-one

InChI

InChI=1S/C8H6F3NOS/c9-8(10,11)7(12)4-5(13)6-2-1-3-14-6/h1-4H,12H2

InChI Key

QJDAORZUJBDJJF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)C=C(C(F)(F)F)N

Origin of Product

United States

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